![molecular formula C14H10F3N3O B14197939 [7-(trifluoromethyl)-9H-carbazol-2-yl]urea CAS No. 872604-33-6](/img/structure/B14197939.png)
[7-(trifluoromethyl)-9H-carbazol-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[7-(trifluoromethyl)-9H-carbazol-2-yl]urea: is a compound that features a trifluoromethyl group attached to a carbazole moiety, linked through a urea functional group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. Carbazole derivatives are well-known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a carbazole precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under radical conditions . The resulting trifluoromethylated carbazole is then reacted with an isocyanate or a carbamoyl chloride to form the urea derivative .
Industrial Production Methods
Industrial production methods for [7-(trifluoromethyl)-9H-carbazol-2-yl]urea may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high selectivity and minimal by-products. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
[7-(trifluoromethyl)-9H-carbazol-2-yl]urea: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized carbazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Aplicaciones Científicas De Investigación
[7-(trifluoromethyl)-9H-carbazol-2-yl]urea: has a wide range of scientific research applications:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Mecanismo De Acción
The mechanism of action of [7-(trifluoromethyl)-9H-carbazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability. The urea linkage allows for hydrogen bonding interactions with target proteins, potentially inhibiting their activity or altering their function .
Comparación Con Compuestos Similares
[7-(trifluoromethyl)-9H-carbazol-2-yl]urea: can be compared with other similar compounds, such as:
[7-(trifluoromethyl)-9H-carbazol-2-yl]amine: Lacks the urea linkage, which may result in different biological activity and chemical reactivity.
[7-(trifluoromethyl)-9H-carbazol-2-yl]thiourea: Contains a thiourea group instead of a urea group, potentially altering its interaction with biological targets.
[7-(trifluoromethyl)-9H-carbazol-2-yl]carbamate: Features a carbamate group, which may influence its pharmacokinetic properties and biological activity.
The uniqueness of This compound
Propiedades
Número CAS |
872604-33-6 |
|---|---|
Fórmula molecular |
C14H10F3N3O |
Peso molecular |
293.24 g/mol |
Nombre IUPAC |
[7-(trifluoromethyl)-9H-carbazol-2-yl]urea |
InChI |
InChI=1S/C14H10F3N3O/c15-14(16,17)7-1-3-9-10-4-2-8(19-13(18)21)6-12(10)20-11(9)5-7/h1-6,20H,(H3,18,19,21) |
Clave InChI |
JWEBYTUDKRLSAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)NC3=C2C=CC(=C3)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



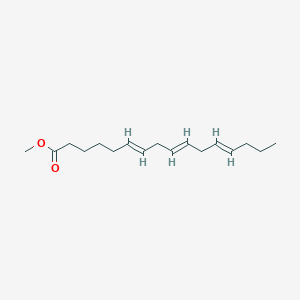
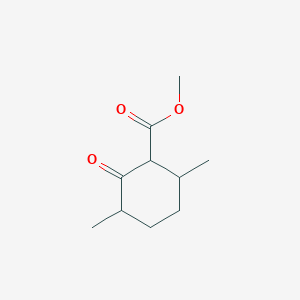
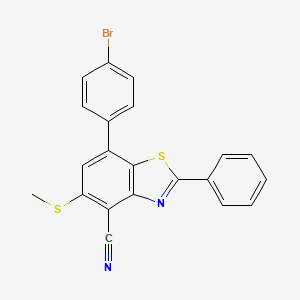
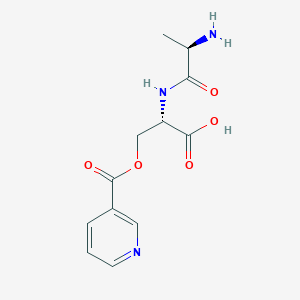
![1,2,3-Trifluoro-5-[2-[2-(3,4,5-trifluorophenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene](/img/structure/B14197891.png)
![4-[3-(6-Phenylpyridin-3-yl)propyl]thiomorpholin-3-one](/img/structure/B14197900.png)

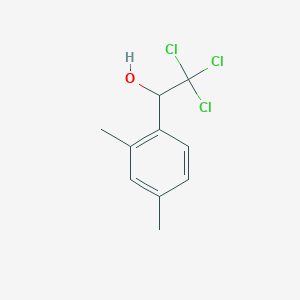
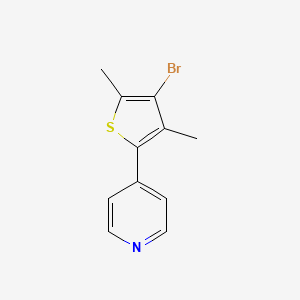
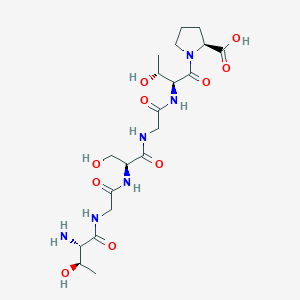
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B14197945.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate](/img/structure/B14197951.png)
![5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol](/img/structure/B14197955.png)
